Datnn In Vitro Cytotoxicity vs. Complete In Vivo Inactivity: P388 Leukemia Model
Datnn demonstrates pronounced in vitro cytotoxicity against P388 murine leukemia cells, yet exhibits zero in vivo antitumor efficacy when tested in the P388 model, representing a complete in vitro–in vivo activity disconnect [1]. This stands in contrast to clinically established anthracyclines such as daunorubicin, which maintain potent in vivo activity against P388 leukemia (typical T/C > 150% at optimal dose), and also diverges from the expected profile of lipophilic anthracyclines that generally show enhanced cellular uptake and activity [2].
| Evidence Dimension | Antitumor activity (in vitro vs. in vivo) |
|---|---|
| Target Compound Data | In vitro: Pronounced cytotoxicity against P388 cells; In vivo: Ineffective against P388 leukemia (no quantitative T/C or ILS provided in source) |
| Comparator Or Baseline | Daunorubicin: Active both in vitro and in vivo against P388; clinical anthracyclines generally retain robust in vivo efficacy |
| Quantified Difference | Complete loss of in vivo activity despite retained in vitro potency (qualitative observation from source) |
| Conditions | P388 murine leukemia model; in vitro cytotoxicity assay and in vivo antitumor testing (i.p. tumor / i.p. administration, details per original 1986 publication) |
Why This Matters
This in vitro–in vivo disconnect makes Datnn a valuable negative control compound and a unique pharmacological probe for studying the determinants of in vivo anthracycline efficacy beyond simple cytotoxicity, relevant for drug delivery and pharmacokinetic investigations.
- [1] Molaid compound summary (MS_2867659). Abstract: 'Although 7a-c showed pronounced cytotoxicity against P388 in vitro, 7a (carrying a nonanoyl group at the C9-position) was found to be ineffective against P388 in vivo.' Original source: Chem Pharm Bull (Tokyo). 1986;34(11):4605. View Source
- [2] Design of anthracyclines with extremely high cytotoxic properties. Abstract: 'The obtained derivatives of anthracycline structure are up to 500 times more potent compared with daunorubicin.' Source: OUCI / PubMed. View Source
